Lynronne-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

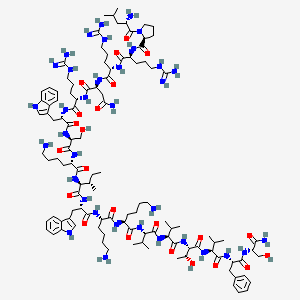

Lynronne-1 is a promising antimicrobial peptide identified in the rumen microbiome. It exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .

Preparation Methods

Lynronne-1 was identified using a metagenomics and computational approach to investigate the bovine rumen microbiome for novel antimicrobial peptides . The peptide consists of 19 amino acids and is cationic in nature . The synthetic route involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Lynronne-1 undergoes various chemical reactions, primarily involving interactions with bacterial membrane lipids . The peptide exhibits membrane-lysis activities, which are influenced by the size of its hydrophobic helical face . Common reagents used in these reactions include anionic lipids, which facilitate the selective partitioning and lysis of bacterial membranes . The major products formed from these reactions are lysed bacterial cells, leading to the leakage of cytoplasmic contents and subsequent bacterial cell death .

Scientific Research Applications

Lynronne-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the design of new antimicrobial peptides with improved activity . In biology, it is used to study the interactions between antimicrobial peptides and bacterial membranes . In medicine, this compound shows potential as a therapeutic agent against multi-drug resistant bacteria, offering an alternative to traditional antibiotics . In industry, it can be used in the development of new antimicrobial coatings and materials .

Mechanism of Action

The mechanism of action of Lynronne-1 involves its affinity for bacterial membrane lipids, leading to membrane permeabilization . The peptide forms an amphipathic helix that selectively partitions into bacterial membranes containing anionic lipids . This interaction results in the disruption of membrane integrity, causing cytoplasmic leakage and bacterial cell death . The molecular targets of this compound include the lipid components of bacterial membranes, and the pathways involved are primarily related to membrane integrity and permeability .

Comparison with Similar Compounds

Lynronne-1 is unique compared to other antimicrobial peptides due to its specific structure and broad-spectrum activity . Similar compounds include Lynronne-2 and Lynronne-3, which were also identified from the rumen microbiome and exhibit similar antimicrobial properties . this compound has shown greater selectivity for bacterial cells and lower cytotoxicity against mammalian cells . This makes it a more promising candidate for therapeutic applications .

Properties

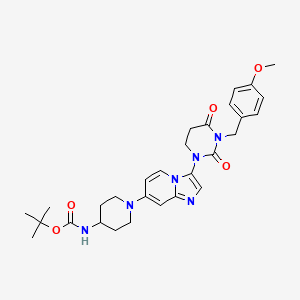

Molecular Formula |

C113H183N35O23 |

|---|---|

Molecular Weight |

2399.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |

InChI |

InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |

InChI Key |

NCVSPQJHDXEKBD-RMHLZLJZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)

![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)

![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)

![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)

![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)

![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)

![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)